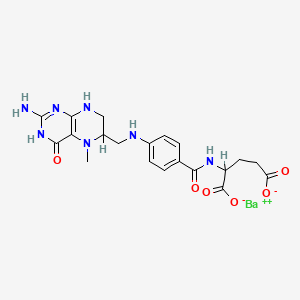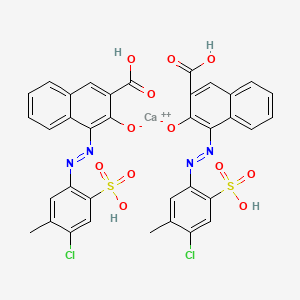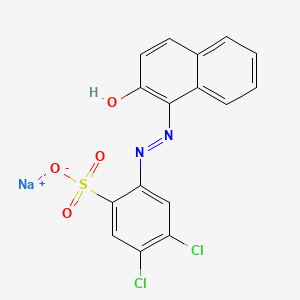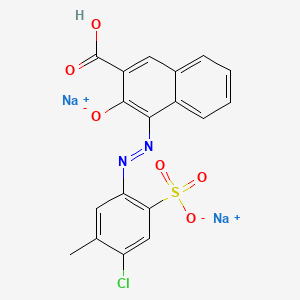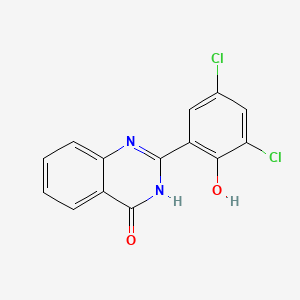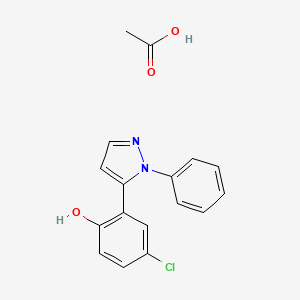
5-(5-Chloro-2-hydroxyphenyl)-1-phenylpyrazole acetate
Vue d'ensemble
Description
The compound “Ethyl (5-chloro-2-hydroxyphenyl)acetate” has a similar structure . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
While specific synthesis methods for “5-(5-Chloro-2-hydroxyphenyl)-1-phenylpyrazole acetate” were not found, the Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This method could potentially be used in the synthesis of similar compounds.
Molecular Structure Analysis
The molecular structure of a related compound, “N-(5-Chloro-2-hydroxy-phenyl)-acetamide”, has been analyzed . It was found to crystallize in the monoclinic space group C2/c . The supramolecular architecture of the compound involves N–H···O/O–H···O/C–H···O hydrogen bonds as well as other non-covalent association .
Chemical Reactions Analysis
Again, while specific chemical reactions involving “5-(5-Chloro-2-hydroxyphenyl)-1-phenylpyrazole acetate” were not found, the Suzuki–Miyaura (SM) cross-coupling reaction is a common method for creating carbon–carbon bonds . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Applications De Recherche Scientifique
Synthesis and Biological Activity
5-(5-Chloro-2-hydroxyphenyl)-1-phenylpyrazole acetate serves as an intermediate in the synthesis of various biologically active compounds. The synthesis of 5-arylpyrazole derivatives, including the reaction of 2-chlorobenzaldehyde and acetone followed by cyclization with hydrazine monohydrate, has shown to yield compounds with potential fungicidal activity. Some derivatives exhibited significant inhibition against various pathogens, highlighting the chemical's role in developing new fungicides (Xin & Key, 2007).
Anticonvulsant Activity
Compounds synthesized from related chemical structures have demonstrated anticonvulsant activity in animal models. For instance, derivatives of 3-aminopyrroles and 3-aminopyrazoles, obtained through similar synthetic pathways, have shown significant efficacy in protecting against maximal electroshock seizure (MES) in rats, with minimal neurotoxicity. This suggests potential applications of 5-(5-Chloro-2-hydroxyphenyl)-1-phenylpyrazole acetate derivatives in the development of new anticonvulsant drugs (Unverferth et al., 1998).
Antimicrobial and Antifungal Properties
The structural modification of phenylpyrazole derivatives, including those related to 5-(5-Chloro-2-hydroxyphenyl)-1-phenylpyrazole acetate, has been explored for antimicrobial and antifungal applications. Such derivatives have shown promising activities against a range of microbial and fungal strains, underscoring the importance of chemical structure in determining biological activity. This highlights the potential for designing new antimicrobial and antifungal agents based on the chemical framework of 5-(5-Chloro-2-hydroxyphenyl)-1-phenylpyrazole acetate (Behbehani et al., 2011).
Corrosion Inhibition
Research into the corrosion inhibition properties of pyrazole derivatives has indicated that certain compounds, including those structurally related to 5-(5-Chloro-2-hydroxyphenyl)-1-phenylpyrazole acetate, can effectively protect metals against corrosion in acidic environments. This opens up potential industrial applications, particularly in the protection of steel structures and components in corrosive conditions (Yadav et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
acetic acid;4-chloro-2-(2-phenylpyrazol-3-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O.C2H4O2/c16-11-6-7-15(19)13(10-11)14-8-9-17-18(14)12-4-2-1-3-5-12;1-2(3)4/h1-10,19H;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHSJFUZROIKBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=CC(=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10703313 | |
| Record name | Acetic acid--4-chloro-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10703313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Chloro-2-hydroxyphenyl)-1-phenylpyrazole acetate | |
CAS RN |
480438-38-8 | |
| Record name | Acetic acid--4-chloro-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10703313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 480438-38-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



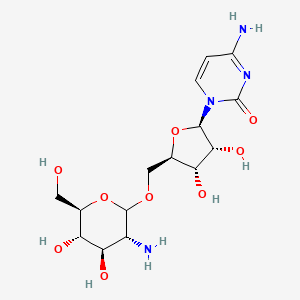
![4-[[5-[[1-[(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl)oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]-1-(2,5-dioxopyrrolidin-1-yl)oxy-1-oxobutane-2-sulfonic acid](/img/structure/B1497072.png)
![[(4S)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;bromide](/img/structure/B1497073.png)

![(8R)-8-ethyl-4-methyl-2-phenyl-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one;hydrochloride](/img/structure/B1497081.png)
![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one](/img/structure/B1497083.png)


